molecular formula C12H20O4 B14046934 3,3'-(Cyclohexane-1,1-diyl)dipropanoic acid

3,3'-(Cyclohexane-1,1-diyl)dipropanoic acid

Cat. No.: B14046934
M. Wt: 228.28 g/mol
InChI Key: IQWKQTZFHRIJJU-UHFFFAOYSA-N
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Description

3,3'-(Cyclohexane-1,1-diyl)dipropanoic acid is a bicyclic dicarboxylic acid characterized by a central cyclohexane ring fused with two propanoic acid groups at the 1,1-positions. The cyclohexane backbone provides conformational rigidity, while the carboxylic acid groups enable hydrogen bonding, solubility in polar solvents, and reactivity in esterification or amidation reactions .

Properties

IUPAC Name

3-[1-(2-carboxyethyl)cyclohexyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c13-10(14)4-8-12(9-5-11(15)16)6-2-1-3-7-12/h1-9H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWKQTZFHRIJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CCC(=O)O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Cyclohexane-1,1-diyl)dipropanoic acid typically involves the reaction of cyclohexane with propanoic acid derivatives under specific conditions. One common method includes the use of acid chlorides and acetonitrile as solvents . The reaction mass is stirred for a specific duration to ensure complete conversion.

Industrial Production Methods

Industrial production of 3,3’-(Cyclohexane-1,1-diyl)dipropanoic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3,3’-(Cyclohexane-1,1-diyl)dipropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3’-(Cyclohexane-1,1-diyl)dipropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,3’-(Cyclohexane-1,1-diyl)dipropanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications
3,3'-(Cyclohexane-1,1-diyl)dipropanoic acid C₁₂H₂₀O₄ 240.28 Cyclohexane, dipropanoic acid Rigidity, potential polymer precursor
3,3′-[1,3-Phenylenebis(oxy)]dipropanoic acid C₁₂H₁₄O₆ 254.24 Benzene ring, ether, dipropanoic acid Enhanced rigidity; polymer applications
Bis-PEG3-acid (3,3'-((Oxybis(ethane-2,1-diyl))bis(oxy))dipropanoic acid) C₁₀H₁₈O₇ 250.25 PEG chains, dipropanoic acid High hydrophilicity; bioconjugation
4,4-(Cyclohexane-1,1-diyl)diphenol C₁₈H₂₀O₂ 268.35 Cyclohexane, diphenol Lower acidity; resin synthesis
1,1-Cyclopropane dicarboxylic acid C₅H₆O₄ 130.10 Cyclopropane, dicarboxylic acid High ring strain; medicinal chemistry

Physicochemical Properties

  • Acidity: The dipropanoic acid groups in the target compound confer higher acidity (pKa ~2-3) compared to phenol derivatives (pKa ~10 for 4,4-(Cyclohexane-1,1-diyl)diphenol) .
  • Solubility : Bis-PEG3-acid exhibits superior aqueous solubility due to PEG chains, whereas the cyclohexane-based analogs are more soluble in organic solvents .
  • Thermal Stability : Cyclohexane-derived compounds generally show higher thermal stability than cyclopropane analogs due to reduced ring strain .

Biological Activity

3,3'-(Cyclohexane-1,1-diyl)dipropanoic acid is a compound of interest due to its potential biological activities. This compound belongs to a class of cyclohexane derivatives that have been explored for various therapeutic applications. The biological activity of such compounds often stems from their ability to interact with biological systems, leading to effects such as antibacterial, anticancer, and anti-inflammatory activities.

Antibacterial Activity

Recent studies have indicated that derivatives of cyclohexane-1,3-dione, which share structural similarities with 3,3'-(Cyclohexane-1,1-diyl)dipropanoic acid, exhibit significant antibacterial properties. For instance, synthesized ligands derived from cyclohexane-1,3-dione showed medium-level antibacterial activity against various bacterial strains including Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of Cyclohexane Derivatives

CompoundBacterial StrainActivity Level
Ligand 1E. coliMedium
Ligand 2S. aureusMedium
Ligand 3Enterococcus faecalisLow

Anticancer Activity

Cyclohexane derivatives have also been evaluated for their anticancer properties. A study focusing on cyclohexane-1,3-dione derivatives demonstrated that several compounds exhibited cytotoxic effects against various cancer cell lines such as non-small-cell lung cancer (NSCLC) and colorectal cancer . The study identified 19 molecules with promising activity profiles based on their half-maximal inhibitory concentration (IC50) values.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AH460 (NSCLC)0.5
Compound BHT29 (Colorectal)0.8
Compound CMKN-45 (Gastric)1.2

Structure-Activity Relationship (SAR)

The biological activity of cyclohexane derivatives is often influenced by their structural features. Variations in substituents can lead to significant changes in potency and selectivity against different biological targets. Quantitative structure–activity relationship (QSAR) modeling has been employed to analyze the relationship between molecular structure and biological activity, allowing researchers to predict the efficacy of new derivatives .

Study on Antimicrobial Properties

In a comprehensive study evaluating the antimicrobial properties of various cyclohexane derivatives, researchers synthesized multiple compounds and assessed their effectiveness against a panel of bacterial strains. The results indicated a correlation between certain structural modifications and enhanced antibacterial activity, suggesting potential pathways for drug development .

Evaluation of Anticancer Potential

Another pivotal study investigated the anticancer potential of cyclohexane derivatives against multiple cancer cell lines. The findings revealed a strong correlation between specific molecular descriptors and the observed cytotoxicity, reinforcing the importance of structural optimization in drug design .

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